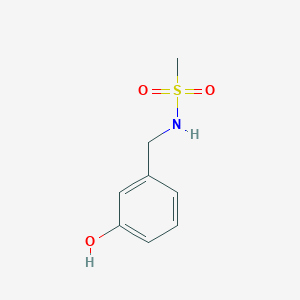

N-(3-hydroxy-benzyl)-methanesulfonamide

Description

Properties

Molecular Formula |

C8H11NO3S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

N-[(3-hydroxyphenyl)methyl]methanesulfonamide |

InChI |

InChI=1S/C8H11NO3S/c1-13(11,12)9-6-7-3-2-4-8(10)5-7/h2-5,9-10H,6H2,1H3 |

InChI Key |

SIKZJRCNRVPPNU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NCC1=CC(=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between N-(3-hydroxy-benzyl)-methanesulfonamide and related compounds:

Key Comparative Insights

A. Backbone and Reactivity

- Sulfonamide vs.

- S–N Bond Characteristics : In N-(trimethylsilyl)methanesulfonamide, the S–N bond length (1.64 Å) suggests partial π-bonding, a feature likely shared with the target compound. Substituents like the 3-hydroxy-benzyl group may further influence bond geometry and electronic delocalization .

B. Substituent Effects

- Aromatic vs. Heteroaromatic Groups : N-(2-Furylmethyl)methanesulfonamide’s furan ring introduces electron-rich heteroaromaticity, which may reduce stability compared to the target compound’s benzene ring. This could affect solubility or reactivity in oxidative environments .

- The target compound’s unhindered -OH group might offer different redox properties .

Data Tables

Table 1: Bond Parameters and Electronic Effects

Table 2: Substituent Impact on Reactivity

Preparation Methods

Reaction Conditions and Mechanism

-

Substrate Preparation : 3-Hydroxybenzylamine is dissolved in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under inert atmosphere.

-

Sulfonylation : Methanesulfonyl chloride is added dropwise at 0–5°C to minimize side reactions. A tertiary amine base (e.g., triethylamine) is used to scavenge HCl.

-

Workup : The reaction is quenched with water, and the product is extracted, dried, and purified via recrystallization or column chromatography.

Key Considerations :

-

The hydroxyl group on the benzyl ring may require protection (e.g., as a tert-butyldimethylsilyl ether) to prevent undesired sulfonation at the phenolic oxygen.

-

Reaction efficiency depends on the stoichiometric ratio of MsCl to amine. Excess MsCl risks disulfonation, while insufficient amounts lead to unreacted starting material.

Copper-Catalyzed Coupling of 3-Hydroxybenzyl Halides

This method adapts Ullmann-type coupling reactions, as demonstrated in the synthesis of benzofuran sulfonamides. Here, a 3-hydroxybenzyl halide (e.g., bromide or iodide) reacts with methanesulfonamide in the presence of a copper catalyst.

Protection-Deprotection Strategy for Hydroxyl Group Stability

To circumvent reactivity issues with the phenolic hydroxyl group, a protection-deprotection sequence is employed. This approach is exemplified in the synthesis of complex sulfonamides.

Stepwise Synthesis

-

Protection : The hydroxyl group of 3-hydroxybenzylamine is protected as a methoxymethyl (MOM) ether using chloromethyl methyl ether and a base.

-

Sulfonylation : The protected amine reacts with MsCl under standard conditions.

-

Deprotection : The MOM group is cleaved using hydrochloric acid in methanol, yielding the target compound.

Analytical Validation :

-

Intermediate characterization via ¹H NMR confirms successful protection (disappearance of the –OH signal at δ 5.2 ppm and appearance of MOM protons at δ 3.3–3.5 ppm).

-

Final product purity is assessed by HPLC, with typical yields ranging from 65–75% after deprotection.

Comparative Analysis of Methodologies

| Method | Yield | Complexity | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Sulfonylation | 50–60% | Low | Minimal steps | Hydroxyl group interference |

| Copper-Catalyzed Coupling | 70–80% | Moderate | Bypasses amine sensitivity | Halide synthesis required |

| Protection-Deprotection | 65–75% | High | Ensures hydroxyl stability | Additional steps increase time and cost |

Scalability and Industrial Considerations

For large-scale production, the copper-catalyzed method is favored due to its robust yields and compatibility with continuous flow systems. However, catalyst cost (CuI) and ligand availability must be optimized. Alternatively, the direct method’s simplicity makes it suitable for small batches, provided hydroxyl group side reactions are controlled via slow addition and temperature modulation .

Q & A

Basic: What are the optimal synthetic routes for N-(3-hydroxy-benzyl)-methanesulfonamide, and how can purity be ensured?

Answer:

The synthesis typically involves reacting 3-hydroxybenzylamine with methanesulfonyl chloride under controlled conditions. Key steps include:

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) with a base like triethylamine (TEA) to neutralize HCl byproducts .

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track progress.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Validation : Confirm purity via melting point analysis (e.g., 82–85°C for analogues) , (e.g., aromatic protons at δ 7.2–7.5 ppm, sulfonamide NH at δ 8.1–8.3 ppm) , and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced: How do computational methods (e.g., DFT) predict the electronic and structural properties of this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:

- Molecular geometry : Bond lengths (e.g., S–N ~1.63 Å) and angles (e.g., O–S–O ~119°) .

- Electronic structure : Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict reactivity and UV/Vis absorption (e.g., λmax ~270–290 nm) .

- Hydrogen bonding : Hydroxy and sulfonamide groups form intramolecular H-bonds, stabilizing the planar conformation .

Experimental validation : Compare computed IR vibrational modes (e.g., S=O stretching at 1150–1250 cm) with experimental FT-IR spectra .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- : Assign aromatic protons (δ 6.8–7.5 ppm) and carbons (δ 110–150 ppm), sulfonamide methyl (δ 3.0–3.2 ppm for ; δ 40–45 ppm for ) .

- Mass spectrometry (MS) : Confirm molecular ion [M+H] (e.g., m/z 216 for analogues) and fragmentation patterns (e.g., loss of SO group) .

- X-ray crystallography : Resolve crystal packing (monoclinic P21/c space group) and intermolecular interactions (e.g., π-π stacking, H-bond networks) .

Advanced: How can researchers resolve contradictions in experimental vs. computational data for this compound?

Answer:

- Case study : If experimental UV/Vis spectra (e.g., λmax = 280 nm) deviate from DFT predictions (λmax = 270 nm), consider:

- Solvent effects : Include polarizable continuum models (PCM) in calculations to account for solvent polarity .

- Conformational flexibility : Use molecular dynamics (MD) simulations to identify dominant conformers .

- Experimental error : Verify instrument calibration (e.g., deuterated solvent purity in NMR) .

- Statistical tools : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors with observed properties .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Enzyme inhibition : The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase inhibitors .

- Anti-inflammatory activity : Structural analogues (e.g., benzenesulfonamides) show NLRP3 inflammasome inhibition via covalent modification of cysteine residues .

- Prodrug design : Hydroxy group facilitates conjugation with targeting moieties (e.g., peptides) for site-specific delivery .

Advanced: How does substituent variation on the benzene ring affect biological activity?

Answer:

- Electron-withdrawing groups (e.g., Cl at para position): Enhance metabolic stability but may reduce solubility .

- Hydrophobic substituents (e.g., tert-butyl): Improve membrane permeability but increase off-target binding .

- Hydroxy group position : Ortho substitution (vs. meta) disrupts intramolecular H-bonding, altering bioavailability .

Methodology : Use QSAR models with descriptors like logP, polar surface area (PSA), and Hammett constants to predict activity trends .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : In airtight containers at 2–8°C, away from oxidizers .

Emergency response : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can crystal engineering improve the physicochemical properties of this compound?

Answer:

- Co-crystallization : With co-formers like succinic acid to enhance solubility via H-bond networks .

- Polymorph screening : Use solvent-drop grinding or high-throughput crystallization to identify stable forms .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π) to guide crystal design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.